molecular formula C22H19N3O4S2 B2394746 ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 519050-24-9

ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2394746
CAS No.: 519050-24-9
M. Wt: 453.53
InChI Key: VEIKFMNJBVHDLH-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic framework combining a tetrahydrobenzo[b]thiophene core fused with pyrido[1,2-a]thieno[2,3-d]pyrimidine. The ethyl carboxylate group at position 3 and the 4-oxo-pyrimidine carboxamido moiety at position 2 contribute to its structural uniqueness.

Properties

IUPAC Name

ethyl 2-[(2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-2-29-22(28)17-12-7-3-4-8-14(12)30-20(17)24-18(26)15-11-13-19(31-15)23-16-9-5-6-10-25(16)21(13)27/h5-6,9-11H,2-4,7-8H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIKFMNJBVHDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of a broader class of pyrido-thieno-pyrimidines known for their potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a unique combination of functional groups and ring structures that contribute to its biological activity. The core structure consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine moiety which is known for its diverse pharmacological properties.

Key Structural Features

  • Pyrido[1,2-a]thieno[2,3-d]pyrimidine core
  • Amido side chain at position 2
  • Tetrahydrobenzo[b]thiophene structure

Antimicrobial Properties

Research indicates that derivatives of pyrido-thieno-pyrimidines exhibit significant antimicrobial activity. A study assessing various thienopyrimidine derivatives demonstrated their effectiveness against multiple strains of bacteria including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing promising results against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Activity Type
4c8Antibacterial
4e16Antibacterial
5c12Antibacterial

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A notable study screened a library of compounds for p53 activation and identified derivatives that induced cell cycle arrest and apoptosis in cancer cells. The mechanism involved post-translational modifications of p53, which is crucial in tumor suppression . This suggests that this compound may also possess similar anticancer properties.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of specific substituents on the thienopyrimidine core significantly influences its antimicrobial and anticancer efficacy. For instance:

  • Substituted amido or imino side chains at position 3 are essential for enhancing antimicrobial activity .
  • Variations in the functional groups attached to the pyrimidine ring can lead to significant differences in potency against cancer cell lines.

Case Studies

  • Antimicrobial Study : A series of thienopyrimidine derivatives were synthesized and tested against various microbial strains. The study highlighted the importance of the amido group in enhancing antibacterial activity .
  • Anticancer Mechanism : Another study focused on the activation of p53 by specific pyrido-thieno-pyrimidines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving acetylation and cell cycle regulation .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving pyridines and thiophenes. The synthesis typically involves the formation of the pyrido-thieno-pyrimidine framework followed by carboxylation and esterification steps. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an anticancer agent. It has been shown to activate the p53 tumor suppressor pathway in colorectal cancer cells. This activation leads to increased p53 reporter activity and subsequent cell cycle arrest in the G1 phase, suggesting its role as a chemotherapeutic agent that could enhance the efficacy of existing treatments .

Antiallergy Properties

The compound has demonstrated significant antiallergy effects in preclinical models. In particular, derivatives of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines were evaluated for their ability to inhibit allergic responses in rat models. Some compounds exhibited superior activity compared to established antiallergy medications like disodium cromoglycate .

Antioxidant and Antimicrobial Activities

Research indicates that derivatives of this compound possess notable antioxidant properties. In comparative studies against standard antioxidants like ascorbic acid, some derivatives showed similar or enhanced activity levels. Additionally, the compound has been evaluated for antibacterial properties against various pathogens, showing promising results in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the pyridine and thiophene rings significantly affect its potency and selectivity for biological targets. Studies have shown that specific substitutions can enhance its ability to activate p53 or exhibit antiallergy effects .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
AnticancerHCT116 colorectal cancer cellsIncreased p53 activity; G1 phase arrest
AntiallergyRat passive cutaneous anaphylaxisSuperior activity compared to controls
AntioxidantDPPH assayComparable to ascorbic acid
AntimicrobialVarious bacterial strainsSignificant inhibition of growth

Comparison with Similar Compounds

(a) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones
  • Synthesis: Cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using acetic acid/DMSO (yields: high, exact % unspecified) .
  • Key Differences : Lack of pyrido[1,2-a] fusion and ethyl carboxylate substituent.
(b) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Synthesis : Petasis reaction in HFIP with 22% yield, involving 4-hydroxyphenylboronic acid and ethyl glyoxalate .
  • Key Differences: Substituted amino group instead of pyrido-thieno-pyrimidine; lower yield compared to pyrimidine derivatives in (85–93%) .
(c) Thiazolo[3,2-a]pyrimidine Derivatives
  • Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Synthesis : Refluxing thioxo-pyrimidine with chloroacetic acid and benzaldehyde derivatives (78% yield) .
  • Key Differences: Thiazolo fusion vs. pyrido-thieno system; puckered pyrimidine ring conformation influences crystallinity .

Physicochemical Properties

Property Target Compound Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Thiazolo[3,2-a]pyrimidine
Core Structure Pyrido[1,2-a]thieno[2,3-d]pyrimidine Benzo[4,5]thieno[2,3-d]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents Ethyl carboxylate, 4-oxo-carboxamido Variable (e.g., aryl, alkyl) Trimethoxybenzylidene, phenyl
Melting Point Not reported Not reported 427–428 K
Synthesis Yield Not reported High (>70%) 78%
Crystallinity Likely moderate (based on analogs) Unspecified High (X-ray confirmed)

Reaction Efficiency and Optimization

  • Yields: The target compound’s synthesis may require optimization, as analogs show variable yields (22–93%) depending on substituents and solvents (e.g., HFIP vs. ethanol) .
  • Catalysts : Camphorsulphonic acid () and sodium acetate () improve cyclization efficiency in related syntheses .

Preparation Methods

Thieno[2,3-d]Pyrimidine Intermediate

Ethyl 2-aminothiophene-3-carboxylate (2 ) undergoes cyclocondensation with formamide at 120°C for 6 hours to yield ethyl 4-oxo-4H-thieno[2,3-d]pyrimidine-2-carboxylate (3 ). Formamide acts as both a solvent and a one-carbon donor, facilitating ring closure. The reaction is monitored via TLC, with purification by column chromatography (silica gel, ethyl acetate/hexane).

Optimization note : Microwave irradiation reduces reaction time to 20 minutes with comparable yields (72–75%).

Pyrido Annulation

The pyrido[1,2-a] fusion is achieved by reacting 3 with trimethyl orthoformate (TMOF) and 2-aminopyridine in acetic acid. This one-pot reaction proceeds via nucleophilic attack of the pyridine amino group on the activated orthoester, followed by cyclodehydration. The product, ethyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (4 ), is isolated in 60–65% yield after recrystallization from methanol.

Critical conditions :

  • Molar ratio : 1:2 (TMOF:3 )
  • Acid catalyst : Glacial acetic acid (5 mol%)
  • Reaction time : 8 hours

Amide Coupling for Final Assembly

The carboxamido bridge is formed via a Schotten-Baumann reaction , coupling the carboxylic acid derivative of 4 with amine 1 .

Acid Activation

Compound 4 is hydrolyzed to 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid (5 ) using 2N NaOH in ethanol/water (1:1) at 60°C for 3 hours. The acid is subsequently activated as an acyl chloride by treatment with thionyl chloride (SOCl₂) under reflux for 2 hours.

Coupling Reaction

The acyl chloride is reacted with 1 in dry dichloromethane (DCM) containing triethylamine (TEA) as a base. The mixture is stirred at 0–5°C for 4 hours, followed by room temperature for 12 hours. The final product, ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6 ), is purified via flash chromatography (ethyl acetate/hexane, 1:3).

Yield data :

Step Yield (%) Purity (HPLC)
Acyl chloride formation 85 95
Amide coupling 78 98

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 100°C) accelerates the cyclocondensation of 2 with phenyl isocyanate to form thieno[2,3-d]pyrimidine intermediates, reducing reaction time from 8 hours to 30 minutes. This method is compatible with electron-deficient isocyanates but requires stringent temperature control to prevent decomposition.

Solid-Phase Synthesis

Immobilization of 1 on Wang resin enables iterative coupling and cyclization steps, though yields are lower (50–55%) due to steric hindrance. This approach is advantageous for parallel synthesis of analogs.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 3H, COOCH₂CH₃), 1.75–1.82 (m, 4H, tetrahydrobenzo CH₂), 2.45 (t, 2H, SCH₂), 4.28 (q, 2H, COOCH₂), 7.52 (d, 1H, pyrido-H), 8.21 (s, 1H, thieno-H), 8.94 (s, 1H, NH).
  • IR (KBr) : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyrido-thieno-pyrimidine system and the equatorial orientation of the tetrahydrobenzo[b]thiophene substituent.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways during pyrido annulation necessitate precise stoichiometric control.
  • Solvent Effects : Dimethylformamide (DMF) improves solubility of intermediates but complicates purification.
  • Catalyst Screening : Protic acids (e.g., p-TsOH) enhance reaction rates but risk ester hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step cyclocondensation reactions. For example, refluxing precursors (e.g., 2-amino-thiophene derivatives and aldehydes) in ethanol, followed by heterocyclization using glacial acetic acid and DMSO, achieves yields >75% . Key parameters include:

  • Temperature : 368–371 K for cyclization steps .
  • Solvents : Ethanol for initial azomethine formation; DMSO for heterocyclization .
  • Catalysts : Sodium acetate in acetic acid/anhydride mixtures improves selectivity .
  • Purity Control : Post-synthesis purification via recrystallization (ethyl acetate/ethanol) and validation by HPLC (>95% purity) .

Q. How can structural characterization be rigorously performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm) .
  • X-ray Diffraction (XRD) : Resolves bond lengths, dihedral angles (e.g., flattened boat conformation in pyrimidine rings), and hydrogen-bonding networks .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups) .

Q. What analytical techniques are recommended to assess purity and stability?

  • Methodological Answer :

  • HPLC : Quantifies impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperatures >200°C common for fused heterocycles) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 2 ppm error) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:

  • Reaction Path Search : Identifies low-energy pathways for cyclocondensation using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to optimize DMSO/acetic acid ratios .
  • Machine Learning : Trains models on existing synthesis data (e.g., reaction time, yield) to predict conditions for untested derivatives .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) and correlate with activity trends .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolite interference alters bioactivity .

Q. How can the compound’s pharmacokinetic properties be improved without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl → tert-butyl) to enhance solubility while retaining in vivo activation .
  • Lipinski’s Rule Compliance : Adjust logP values (<5) via substituent modifications (e.g., replacing phenyl with pyridyl groups) .
  • Nanocarrier Encapsulation : Use PLGA nanoparticles to improve bioavailability in in vivo models .

Q. What experimental designs address low reproducibility in synthetic yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
  • In Situ Monitoring : Use ReactIR to track reaction progress and identify intermediate bottlenecks .
  • Cross-Lab Validation : Collaborate with independent labs to standardize protocols (e.g., reagent purity thresholds, drying times) .

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